(R)-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-3-methylbutanoic acid is a chiral amino acid derivative that plays a significant role in organic synthesis and pharmaceutical applications. This compound features a tert-butoxycarbonyl protective group, which is commonly used in peptide synthesis to protect amino groups. The presence of a hydroxyl group and a branched alkyl chain contributes to its unique properties, making it a valuable intermediate in the synthesis of various bioactive molecules.
This compound can be synthesized through various methods in laboratory settings, primarily involving the reaction of specific precursors under controlled conditions. It is not typically found in nature but is produced synthetically for research and industrial purposes.
(R)-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-3-methylbutanoic acid belongs to the class of amino acids and derivatives. It can be classified as:
The synthesis of (R)-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-3-methylbutanoic acid can be achieved through several methods. A common approach involves the following steps:
The reaction conditions must be carefully controlled, including temperature, solvent choice (often dichloromethane or acetonitrile), and reaction time, to ensure high yields and purity of the final product. Purification techniques such as chromatography are typically employed post-synthesis to isolate the compound.
The molecular formula is C₁₁H₁₉N₁O₄, with a molecular weight of approximately 229.27 g/mol. The compound has specific stereochemistry due to its chiral center, leading to distinct physical and chemical properties compared to its enantiomer.
(R)-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-3-methylbutanoic acid can participate in various chemical reactions:
The reactivity of this compound is influenced by both its functional groups and stereochemistry. Reaction conditions such as temperature, pH, and choice of reagents must be optimized for successful transformations.
The mechanism by which (R)-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-3-methylbutanoic acid exerts its effects primarily relates to its role as an intermediate in peptide synthesis or as a building block for more complex molecules. Its reactivity allows it to participate in nucleophilic attacks during peptide bond formation.
Studies have shown that compounds with similar structures exhibit biological activities such as antimicrobial or anticancer properties, although specific data on this compound's biological activity may require further investigation.
(R)-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-3-methylbutanoic acid has several applications in scientific research:
(R)-2-((tert-Butoxycarbonyl)(methyl)amino)-3-methylbutanoic acid (CAS: 89536-85-6) is a chiral non-proteinogenic amino acid derivative with molecular formula C₁₁H₂₁NO₄ and molecular weight 231.29 g/mol [3] [6]. Its IUPAC name reflects three key structural features: the (R)-stereochemistry at the α-carbon, the tert-butoxycarbonyl (Boc) protecting group on the amino functionality, and the β-hydroxy-β-methyl modification on the butanoic acid backbone. Alternative nomenclature includes Boc-protected β-hydroxyvaline derivatives, emphasizing its relationship to proteinogenic valine while highlighting the hydroxylation at the β-carbon [3]. The crystalline solid appears white to off-white with purity typically ≥97% in commercial supplies [6].
Table 1: Nomenclature and Identifiers
Classification | Designation |
---|---|
Systematic IUPAC Name | (R)-2-((tert-Butoxycarbonyl)(methyl)amino)-3-methylbutanoic acid |
CAS Registry | 89536-85-6 |
Molecular Formula | C₁₁H₂₁NO₄ |
Alternative Names | Boc-β-hydroxyvaline; (R)-2-(Boc-methylamino)-3-methylbutanoate |
SMILES Notation | CC(C)C@HN(C)OC(=O)OC(C)(C)C |
The compound emerged as a strategic intermediate following the adoption of tert-butoxycarbonyl (Boc) protecting groups in the 1970s for peptide synthesis. Unlike earlier carbobenzoxy (Cbz) groups, the Boc group offered acid-labile protection compatible with orthogonal strategies, revolutionizing solid-phase peptide synthesis (SPPS) [5]. The β-hydroxy-β-methyl modification represents a deliberate structural perturbation from proteinogenic amino acids, designed to confer resistance to enzymatic degradation while maintaining hydrogen-bonding capabilities in peptidomimetics. Commercial availability since the 1990s (e.g., MedChemExpress HY-W022593) accelerated its adoption in pharmaceutical research for constrained peptide architectures [3] [6].
The (R)-configuration at the α-carbon critically determines molecular recognition and biochemical behavior. In peptide incorporation, this chirality influences backbone dihedral angles (φ/ψ) and sidechain orientation, promoting specific secondary structures like type I β-turns [5]. Studies comparing enantiomers demonstrate the (R)-form's superior bioactivity in several therapeutic peptides due to optimal receptor fit, while the (S)-counterpart may exhibit reduced potency or off-target effects [6]. The chiral integrity (>99% ee) is maintained during synthesis through asymmetric hydrogenation or resolution techniques, ensuring pharmaceutical relevance [5].
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 112484-85-2
CAS No.: 12712-72-0